5-Amino-2-(dimethylamino)benzamide
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Overview
Description
5-Amino-2-(dimethylamino)benzamide is an organic compound with the molecular formula C9H13N3O It is a derivative of benzamide, characterized by the presence of both amino and dimethylamino groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(dimethylamino)benzamide typically involves the reaction of 2-nitrobenzamide with dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
5-Amino-2-(dimethylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(dimethylamino)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 2-Amino-4-chlorobenzoic acid
- 3-Fluoro-4-(hydroxymethyl)benzonitrile
Comparison: 5-Amino-2-(dimethylamino)benzamide is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-2-(dimethylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(2)8-4-3-6(10)5-7(8)9(11)13/h3-5H,10H2,1-2H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDBOHMWRRGWRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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